molecular formula C13H11N3O3 B2729937 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 2034588-50-4

2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2729937
CAS No.: 2034588-50-4
M. Wt: 257.249
InChI Key: WQECQECXDMMDBP-UHFFFAOYSA-N
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Description

2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that features both an oxadiazole and an isoindoline dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of an appropriate amidoxime with an isatoic anhydride in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups, making it a convenient and versatile approach.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of the oxadiazole and isoindoline dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-14-11(19-15-8)6-7-16-12(17)9-4-2-3-5-10(9)13(16)18/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQECQECXDMMDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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